2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol
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Overview
Description
2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an isopropyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2-fluorobenzyl chloride with isopropylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol
- 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol
- 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol
Uniqueness
The presence of the fluorine atom in 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol distinguishes it from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. This makes this compound a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHSBLOJBPHHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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